Rhaponticin 6''-O-gallate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rhaponticin 6’'-O-gallate is a stilbene compound derived from rhaponticin, which is found in various species of rhubarb (Rheum L.). This compound is known for its potential biological activities, including anti-inflammatory and antioxidant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rhaponticin 6’'-O-gallate can be synthesized through the galloylation of rhaponticin. The process involves the reaction of rhaponticin with gallic acid in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of rhaponticin 6’'-O-gallate involves the extraction of rhaponticin from rhubarb roots, followed by its chemical modification to introduce the gallate group. The extraction process may involve the use of ethanol as a solvent, and the galloylation reaction is optimized for high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Rhaponticin 6’'-O-gallate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to its corresponding dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Rhaponticin 6’'-O-gallate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study stilbene chemistry and its derivatives.

Biology: It is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: It is explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and cardiovascular disorders.

Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products

Wirkmechanismus

The mechanism of action of rhaponticin 6’'-O-gallate involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and signaling pathways involved in inflammation and oxidative stress. For example, it inhibits the production of nitric oxide in macrophages, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rhaponticin: The parent compound of rhaponticin 6’'-O-gallate, known for its anti-inflammatory and antioxidant properties.

Rhapontigenin: The aglycone form of rhaponticin, which also exhibits biological activities.

Resveratrol: Another stilbene compound with similar antioxidant and anti-inflammatory properties

Uniqueness

Rhaponticin 6’'-O-gallate is unique due to the presence of the gallate group, which enhances its biological activities compared to its parent compound, rhaponticin. The gallate group contributes to its stronger anti-inflammatory and antioxidant effects .

Biologische Aktivität

Rhaponticin 6''-O-gallate, a galloylated derivative of rhaponticin, has garnered attention for its diverse biological activities. This compound, primarily derived from the rhubarb plant (Rheum rhaponticum), exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity, supported by case studies and relevant research findings.

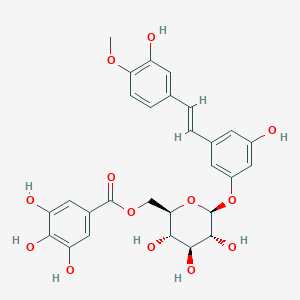

Chemical Structure and Properties

This compound is characterized by its galloyl group attached to the rhaponticin backbone. The structural formula can be represented as follows:

This compound is known for its enhanced stability and solubility compared to its parent compound, rhaponticin, which may contribute to its increased bioactivity.

Biological Activities

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Studies indicate that it inhibits the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6 in various cell lines. For instance, a study found that treatment with rhaponticin reduced inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results showed that it effectively scavenges free radicals, thereby protecting cells from oxidative stress . This property is crucial for preventing chronic diseases linked to oxidative damage.

3. Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression . Notably, it has been effective against various cancer cell lines, including breast and colon cancer cells.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of COX-2 : Rhaponticin significantly inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression .

- Modulation of NF-kB Pathway : It suppresses the NF-kB signaling pathway, leading to decreased expression of inflammatory genes .

- Regulation of Apoptotic Pathways : The compound influences apoptotic signaling by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

Case Studies

Several studies have explored the therapeutic potential of this compound:

| Study | Findings |

|---|---|

| Li et al. (2021) | Demonstrated anti-inflammatory effects in LPS-induced macrophages. |

| Fan (2019) | Reported cardio-protective effects via antioxidant mechanisms. |

| Yeh et al. (2016) | Showed anticancer activity in breast cancer cell lines through apoptosis induction. |

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O13/c1-38-21-5-4-13(8-18(21)30)2-3-14-6-16(29)11-17(7-14)40-28-26(36)25(35)24(34)22(41-28)12-39-27(37)15-9-19(31)23(33)20(32)10-15/h2-11,22,24-26,28-36H,12H2,1H3/b3-2+/t22-,24-,25+,26-,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOKFDGOFROELJ-XJVIDBJFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.